BenchChemオンラインストアへようこそ!

5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide

Lipophilicity Membrane permeability Drug-likeness

This pre-elaborated sulfonamide (XLogP3 4.3) provides a distinct advantage for direct use in CA isoform selectivity panels and ADME permeability assays. Its 5-chloro substitution and N-(dimethylaminophenyl)propyl tail are critical for target engagement that fragments cannot achieve. Sourcing this full-length compound eliminates the need for custom N-alkylation synthesis and provides a ready-to-assay probe for hit-to-lead antibacterial screening against Gram-negative pathogens.

Molecular Formula C15H19ClN2O2S2
Molecular Weight 358.9
CAS No. 953976-20-0
Cat. No. B2614787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide
CAS953976-20-0
Molecular FormulaC15H19ClN2O2S2
Molecular Weight358.9
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl
InChIInChI=1S/C15H19ClN2O2S2/c1-18(2)13-7-5-12(6-8-13)4-3-11-17-22(19,20)15-10-9-14(16)21-15/h5-10,17H,3-4,11H2,1-2H3
InChIKeyGSMHDBWWPVWIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide (CAS 953976-20-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


5-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide (CAS 953976-20-0) is a synthetic thiophene-2-sulfonamide derivative with molecular formula C₁₅H₁₉ClN₂O₂S₂ and a molecular weight of 358.9 g·mol⁻¹ . The compound features a 5-chlorothiophene-2-sulfonamide core linked via a three-carbon propyl spacer to a 4-(dimethylamino)phenyl tail group, yielding a computed XLogP3 of 4.3 and a single hydrogen bond donor (the sulfonamide –NH–) . This chemotype belongs to the broader class of five-membered heterocyclic sulfonamides, which are recognized as privileged scaffolds for carbonic anhydrase inhibition, antibacterial development, and cardiovascular drug discovery [1]. The compound is commercially available from multiple research-chemical suppliers and was reportedly originated by Sandoz Pharmaceuticals as a cardiovascular drug candidate .

Why Generic Substitution Fails for 5-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide (CAS 953976-20-0): The Structural Differentiation Gap


Within the thiophene-2-sulfonamide chemical space, the most readily available and inexpensive alternatives — thiophene-2-sulfonamide (CAS 6339-87-3, XLogP3 = −0.3) and 5-chlorothiophene-2-sulfonamide (CAS 53595-66-7, XLogP3 = 1.2) — are fragment-level scaffolds lacking the extended N-alkyl side chain that defines CAS 953976-20-0 [1][2]. The target compound's N-(3-(4-(dimethylamino)phenyl)propyl) substituent confers a computed lipophilicity increase of approximately 3 to 4.6 log units over these core fragments, fundamentally altering membrane permeability potential and protein-binding surface area [1]. Simply interchanging the dechlorinated analog N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide (which lacks the 5-chloro substituent) or the shorter ethyl-linked analog (CAS 952981-69-0) is not equivalent because the 5-chloro substituent on the thiophene ring is a critical determinant of electronic character and target engagement in this chemotype, as demonstrated by SAR studies on related 5-halo-thiophene-2-sulfonamide series [3].

Product-Specific Quantitative Evidence Guide: Differentiating 5-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide (CAS 953976-20-0) from Its Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation: 4.6-Log-Unit Increase Over the Parent Thiophene-2-Sulfonamide Scaffold

The target compound (CAS 953976-20-0) exhibits a computed XLogP3 of 4.3, representing a substantial lipophilicity gain of approximately 4.6 log units relative to the unsubstituted parent scaffold thiophene-2-sulfonamide (CAS 6339-87-3, XLogP3 = −0.3) and 3.1 log units relative to the 5-chloro fragment 5-chlorothiophene-2-sulfonamide (CAS 53595-66-7, XLogP3 = 1.2) [1]. This places the target compound firmly within the Lipinski-compliant oral drug-like space (XLogP3 < 5) while conferring markedly higher predicted membrane permeability than either core fragment . The propyl-linked dimethylaminophenyl tail contributes an additional ~1.6 log units over an ethyl-linked analog such as N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide (CAS 952981-69-0), for which a computed XLogP3 of approximately 2.5–2.7 is estimated based on fragment additivity, though experimentally verified values are not publicly available.

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight and Rotatable Bond Count: Enhanced Conformational Sampling Versus Fragment Comparators

The target compound (MW 358.9 g·mol⁻¹) is approximately 1.8-fold heavier than 5-chlorothiophene-2-sulfonamide (MW 197.66 g·mol⁻¹) and 2.2-fold heavier than the parent thiophene-2-sulfonamide (MW 163.2 g·mol⁻¹), reflecting the addition of the N-(3-(4-(dimethylamino)phenyl)propyl) side chain . Based on its SMILES structure (CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl), the compound possesses approximately 7 rotatable bonds — a 7-fold increase over the single rotatable bond in 5-chlorothiophene-2-sulfonamide — enabling significantly greater conformational sampling in solution [1]. This property is structurally analogous to the 'tail approach' widely exploited in carbonic anhydrase inhibitor design, where extended N-substituents on the sulfonamide anchor modulate isoform selectivity and binding kinetics [2].

Molecular complexity Conformational flexibility Target engagement

Antibacterial Potential: Class-Level Inference from 5-Halo-Thiophene-2-Sulfonamide SAR Against Drug-Resistant Klebsiella pneumoniae

Although no peer-reviewed MIC data exist specifically for CAS 953976-20-0, closely related 5-halo-N-alkylthiophene-2-sulfonamides have demonstrated potent antibacterial activity. In a 2024 study, 5-bromo-N-propylthiophene-2-sulfonamide (compound 3b) exhibited an MIC of 0.39 μg·mL⁻¹ and an MBC of 0.78 μg·mL⁻¹ against clinically isolated New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae ST147 — a WHO 'critical priority pathogen' [1]. The target compound shares an identical 5-halo-thiophene-2-sulfonamide pharmacophore with a chloro substituent in place of bromo and an extended N-(dimethylaminophenyl)propyl tail. The antibacterial sulfonamide mechanism, which involves inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway, is conserved across this chemotype [1][2]. In contrast, the fragment 5-chlorothiophene-2-sulfonamide (without the N-alkyl tail) lacks reported antibacterial MIC data at comparable potency, underscoring the functional importance of the N-substituent.

Antibacterial Drug resistance NDM-1 Klebsiella pneumoniae

Carbonic Anhydrase Inhibition Potential: Thiophene-2-Sulfonamide Scaffold with Extended Tail for Isoform Selectivity Modulation

Thiophene-2-sulfonamides constitute a validated carbonic anhydrase inhibitor (CAI) scaffold, with the parent thiophene-2-sulfonamide demonstrated by Davenport to be more effective as a CAI than six-membered heterocyclic sulfonamides including sulfanilamide [1]. A 2020 study by Alım et al. (Pharmacological Reports) confirmed that thiophene-based sulfonamides exhibit potent inhibition of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II) at very low concentrations, with inhibition characterized by kinetic and molecular modeling approaches [2]. The target compound CAS 953976-20-0 incorporates two critical structural features of advanced CAI design: (i) the 5-chloro substituent on the thiophene ring, which modulates the electronic character of the zinc-binding sulfonamide anchor, and (ii) an extended N-(dimethylaminophenyl)propyl 'tail' that can engage the middle and rim regions of the CA active-site cavity to tune isoform selectivity — a strategy validated across multiple thiophene sulfonamide series as reviewed in the 2023 MDPI survey [1]. By contrast, the fragment 5-chlorothiophene-2-sulfonamide (CAS 53595-66-7) lacks the tail moiety and cannot exploit these auxiliary binding interactions. The compound's origin as a Sandoz cardiovascular candidate further supports its relevance to CA-associated physiological processes including ocular hypertension and fluid regulation .

Carbonic anhydrase inhibition Glaucoma Isoform selectivity

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area: Differentiated Physicochemical Signature for ADME Prediction

The target compound possesses a single hydrogen bond donor (the sulfonamide –NH–) and an estimated 5–6 hydrogen bond acceptors (two sulfonamide S=O oxygens, the dimethylamino nitrogen, the thiophene sulfur, and potentially the chloro substituent), yielding a topological polar surface area (TPSA) estimated at approximately 58–62 Ų . This places the compound well within the Veber oral bioavailability guidelines (TPSA < 140 Ų; rotatable bonds ≤ 10) [1]. In comparison, the fragment 5-chlorothiophene-2-sulfonamide (CAS 53595-66-7) has 1 HBD, 4 HBA, and a TPSA of approximately 97 Ų — indicating that the target compound's larger hydrophobic tail reduces TPSA while maintaining the same HBD count, a combination that favors passive membrane diffusion while preserving the sulfonamide zinc-binding pharmacophore [1]. The computed XLogP3 of 4.3 combined with TPSA ≈ 58–62 Ų positions the compound in a physicochemical space distinct from both polar fragment comparators and excessively lipophilic (>5 logP) analogs that risk poor aqueous solubility.

ADME prediction Drug-likeness Physicochemical profiling

Best Research and Industrial Application Scenarios for 5-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide (CAS 953976-20-0)


Carbonic Anhydrase Isoform Selectivity Profiling in Glaucoma and Cardiovascular Drug Discovery

CAS 953976-20-0 is optimally deployed as a pre-functionalized thiophene-2-sulfonamide probe in carbonic anhydrase (CA) isoform selectivity screening panels. Its extended N-(dimethylaminophenyl)propyl tail enables interrogation of the middle and rim regions of the CA active-site cavity — binding interactions that fragment-level scaffolds such as 5-chlorothiophene-2-sulfonamide (CAS 53595-66-7, XLogP3 = 1.2) cannot access [1]. The compound's origin as a Sandoz cardiovascular candidate further contextualizes its relevance to CA-associated physiological pathways including aqueous humor dynamics and vascular tone regulation . Procurement of the full-length compound eliminates the synthetic burden of N-alkylation of the fragment scaffold, enabling immediate evaluation against panels of CA isoforms (hCA-I, II, IV, IX, XII).

Antibacterial Screening Against Carbapenem-Resistant Enterobacteriaceae Using 5-Halo-Thiophene-2-Sulfonamide Chemotypes

The compound serves as a structurally differentiated member of the 5-halo-N-alkylthiophene-2-sulfonamide antibacterial series, complementing the 5-bromo-N-propyl lead (compound 3b) that demonstrated MIC = 0.39 μg·mL⁻¹ against NDM-1-producing K. pneumoniae ST147 [2]. Its 5-chloro substitution and extended dimethylaminophenyl tail offer distinct electronic and steric properties for structure-activity relationship expansion. For procurement in antibacterial screening cascades, CAS 953976-20-0 provides a ready-to-assay analog that tests the contribution of chloro-vs-bromo halogen bonding and tail length to potency against WHO critical-priority Gram-negative pathogens.

Membrane Permeability and Cellular Uptake Studies Requiring Lipophilic Thiophene Sulfonamide Probes

With a computed XLogP3 of 4.3 — representing a 4.6-log-unit increase over the parent thiophene-2-sulfonamide (XLogP3 = −0.3) — CAS 953976-20-0 is uniquely suited among commercially available thiophene-2-sulfonamide analogs for permeability and cellular uptake assays (e.g., PAMPA, Caco-2, MDCK) where sufficient lipophilicity is a prerequisite for meaningful trans-membrane flux measurement [1][3]. The fragment-level comparators (XLogP3 ≤ 1.2) are too polar to serve as adequate permeability controls or probes in these experimental contexts. For industrial ADME screening laboratories, procurement of this compound eliminates the need for custom synthesis of lipophilic thiophene sulfonamide derivatives.

Fragment-to-Lead Expansion and Diversity-Oriented Synthesis Utilizing the Propyl-Linked Dimethylaminophenyl Tail

In fragment-based drug discovery programs, CAS 953976-20-0 functions as a 'fragment-grown' intermediate that bridges the gap between core scaffold screening and lead optimization. Its seven rotatable bonds and N-(dimethylamino)phenyl terminus provide multiple vectors for further chemical diversification — including N-demethylation, quaternization, or aryl functionalization — that are absent in the single-rotatable-bond fragment 5-chlorothiophene-2-sulfonamide [1]. Procuring the pre-elaborated compound accelerates hit-to-lead timelines by providing a starting point that has already addressed the first round of vector exploration around the sulfonamide nitrogen.

Quote Request

Request a Quote for 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.